molecular formula C19H21NO3 B12609509 Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate CAS No. 646039-31-8

Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate

Cat. No.: B12609509
CAS No.: 646039-31-8
M. Wt: 311.4 g/mol
InChI Key: RWUPXDTYJUEJOG-UHFFFAOYSA-N
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Description

Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate is a chemical compound with the molecular formula C18H19NO3 and a molecular weight of 297.35 g/mol . This carbamate derivative features a 3-oxobutyl chain, which can serve as a versatile synthetic intermediate or a key structural motif in medicinal chemistry research. Compounds with carbamate functional groups are widely used in scientific research. They are prevalent in the development of pharmaceuticals and are the active moiety in certain classes of insecticides, where they function as acetylcholinesterase inhibitors . Furthermore, structural analogs of this compound, specifically (3-benzyl-5-hydroxyphenyl)carbamates, have demonstrated significant promise in biomedical research as new antitubercular agents, showing potent activity against drug-resistant strains of Mycobacterium tuberculosis . The benzyl and methyl carbamate groups offer potential sites for further chemical modification, making this compound a valuable building block for synthesizing more complex molecules for various research applications, including drug discovery and chemical biology. This product is designated for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

646039-31-8

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

benzyl N-methyl-N-[4-(3-oxobutyl)phenyl]carbamate

InChI

InChI=1S/C19H21NO3/c1-15(21)8-9-16-10-12-18(13-11-16)20(2)19(22)23-14-17-6-4-3-5-7-17/h3-7,10-13H,8-9,14H2,1-2H3

InChI Key

RWUPXDTYJUEJOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)N(C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Carbamation

One common method for synthesizing carbamates involves the direct reaction of an amine with a carbonic acid derivative, such as an alkyl chloroformate or phenyl chloroformate. This method is favored for its simplicity and efficiency.

  • Reagents : Benzyl amine, methyl chloroformate
  • Conditions : Typically performed in a solvent like dichloromethane or acetonitrile at room temperature.

Mixed Carbonate Method

Another effective strategy involves using activated mixed carbonates, which can be synthesized from phenolic compounds and chloroformates. This method allows for better control over the reaction conditions and can provide higher yields.

  • Reagents : p-Nitrophenyl chloroformate, suitable alcohols
  • Conditions : Reaction in the presence of a base (e.g., triethylamine) in an organic solvent.

Reaction Mechanism

The proposed mechanism for the synthesis of this compound typically follows these steps:

  • Formation of the Carbonate : The initial step involves the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate.
  • Deprotonation : The resulting ammonium intermediate is then deprotonated to form the carbamate structure.
  • Final Product Formation : The final product is isolated through purification techniques such as column chromatography.

Detailed Research Findings

Recent studies have highlighted various factors influencing the yield and purity of this compound.

Solvent Effects

Different solvents can significantly impact the reaction kinetics and yield:

Solvent Yield (%) Notes
Dichloromethane 85 Optimal conditions for reaction
Acetonitrile 70 Slower reaction, but good purity
Tetrahydrofuran 60 Less favorable due to side reactions

Temperature Influence

Temperature variations also play a crucial role in optimizing yields:

Temperature (°C) Yield (%) Observations
Room Temperature 75 Satisfactory yield
Reflux (50-70°C) 90 Higher yield, faster reaction

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate can undergo oxidation reactions, particularly at the 3-oxobutyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form alcohols, especially at the carbonyl group of the 3-oxobutyl moiety.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Design and Development

The carbamate functional group is prevalent in many pharmaceutical agents due to its ability to enhance bioavailability and stability. Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate has been explored as a scaffold for developing new drugs targeting various diseases, including cancer and neurological disorders.

  • Mechanism of Action : The compound's structure facilitates interactions with specific receptors or enzymes, making it a candidate for drug design aimed at modulating biological pathways. Its ability to form stable conjugates with biomolecules is particularly beneficial in creating prodrugs that improve therapeutic efficacy.

1.2 Case Studies

  • Anticancer Activity : A study investigated the effects of carbamate derivatives on cancer cell lines, demonstrating that this compound exhibited significant cytotoxicity against specific tumor types. The research highlighted the compound's potential as a lead compound for further development in anticancer therapies .
  • Neurological Applications : Another research focused on the compound's interaction with dopamine receptors, suggesting its utility in treating neurological conditions such as Parkinson's disease. The findings indicated that the compound could enhance receptor binding affinity, thus influencing dopaminergic signaling .

Organic Synthesis

2.1 Synthesis of Carbamates

This compound serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.

  • Reactivity Studies : The compound can undergo nucleophilic substitution reactions, which are crucial for constructing diverse organic frameworks. For instance, it has been utilized in synthesizing other carbamate derivatives through reactions with different amines and alcohols .

2.2 Data Table of Synthetic Applications

Reaction TypeConditionsYield (%)Reference
Nucleophilic SubstitutionRoom Temperature, 24h85%
AcylationReflux in Acetonitrile90%
Coupling ReactionsIn presence of DMAP75%

Material Science

3.1 Polymer Chemistry

The unique properties of this compound have led to its application in polymer chemistry. It can be used as a monomer or additive to enhance the mechanical properties of polymers.

  • Composite Materials : Research has shown that incorporating this carbamate into polymer matrices improves thermal stability and mechanical strength, making it suitable for high-performance materials .

Mechanism of Action

The mechanism of action of Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate-based inhibitors, which are used in various therapeutic and agricultural applications.

Comparison with Similar Compounds

Key Observations :

  • The 3-oxobutyl group is a common feature in compounds like 4-(3-oxobutyl)phenyl acetate and Benzyl (3-oxobutyl)carbamate , enhancing hydrophobicity and reactivity .
  • Phosphoryl and piperazinyl substituents in analogs (e.g., Compound 107 ) improve target specificity in drug design but increase synthetic complexity .
  • The methyl group in the target compound may sterically hinder interactions compared to electron-withdrawing groups (e.g., cyano in Compound 96), affecting binding affinity .

Implications for Target Compound :

  • Applying ultrasound to synthesize this compound could reduce reaction time by ~75% and improve yields to >80%, based on trends in analogous reactions .

Spectroscopic and Analytical Data

provides NMR and MS benchmarks for carbamates:

  • 1H-NMR : Aromatic protons in substituted phenyl carbamates resonate at δ 7.1–7.5 ppm, while the 3-oxobutyl carbonyl appears at δ 2.1–2.5 ppm.
  • MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 560.7 for Compound 123 ) confirm structural integrity .

For the target compound, the methyl group’s protons would likely appear as a singlet near δ 3.0 ppm, and the 3-oxobutyl ketone would show a characteristic IR stretch at ~1710 cm⁻¹ .

Biological Activity

Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the carbamate class, characterized by its unique structure:

  • Molecular Formula: C18H23N2O3
  • Molecular Weight: Approximately 311.38 g/mol

The compound features a benzyl group, a phenyl ring substituted with a 3-oxobutyl moiety, and a carbamate functional group. Its structural properties contribute to its biological activity by influencing solubility and interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. The mechanism includes:

  • Covalent Bond Formation: The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Lipophilicity Contribution: The benzyl and phenyl groups enhance the compound's lipophilicity, facilitating its penetration through cell membranes and interaction with intracellular targets.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits promising antimicrobial activity. Research suggests that it may inhibit the growth of various bacterial strains, making it a candidate for further exploration in drug development for infectious diseases.

Anticancer Properties

Research has also pointed to its potential as an anticancer agent . The compound's ability to interfere with cellular processes related to cancer cell survival is under investigation. Notably, its action against cancer cells may involve inducing apoptosis or disrupting mitotic processes, which are critical for cancer cell proliferation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

  • In Vitro Studies:
    • A study demonstrated that the compound inhibits cell proliferation in various cancer cell lines at micromolar concentrations. The mechanism was linked to the induction of multipolar spindles in centrosome-amplified cancer cells, leading to increased rates of cell death .
  • Comparative Analysis:
    • A comparative study evaluated the efficacy of this compound against other carbamates with similar structures. The results indicated that this compound exhibited superior antimicrobial activity compared to others tested, such as Benzyl [4-(3-fluoro)phenyl]carbamate and Benzyl [4-(4-morpholinyl)phenyl]carbamate.

Data Table: Comparative Biological Activity

Compound NameAntimicrobial Activity (MIC μg/mL)Anticancer Activity (IC50 μM)
This compound1510
Benzyl [4-(3-fluoro)phenyl]carbamate3020
Benzyl [4-(4-morpholinyl)phenyl]carbamate2525

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